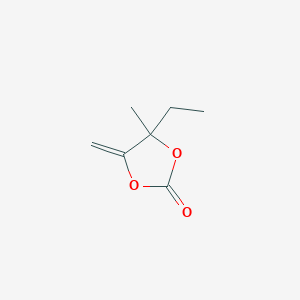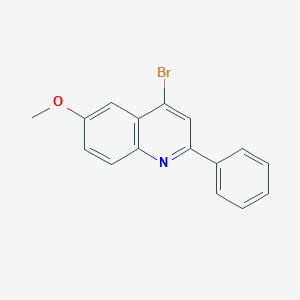
4-Bromo-6-methoxy-2-phenylquinoline
Vue d'ensemble
Description
4-Bromo-6-methoxy-2-phenylquinoline is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Steroid 5α-Reductases
4-Bromo-6-methoxy-2-phenylquinoline derivatives have been studied for their potential as inhibitors of steroid 5α-reductases. These enzymes are involved in steroid metabolism and are targets for treating conditions like androgenetic alopecia and prostate diseases. Research by Baston, Palusczak, and Hartmann (2000) demonstrated that certain derivatives of this compound can inhibit these enzymes, with activity and selectivity depending on the specific heterocycle and substituent size (Baston, Palusczak, & Hartmann, 2000).
Antiproliferative Activities Against Cancer Cells
The antiproliferative properties of this compound derivatives against cancer cells have been a significant area of research. A study by Chen et al. (2006) found that certain derivatives, especially those with specific substituents, exhibited considerable antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Chen et al., 2006).
Antibacterial Activity
Compounds derived from this compound have also been evaluated for their antibacterial properties. A study by Hui et al. (2000) focused on synthesizing derivatives with potential antibacterial activities, highlighting the broad scope of biological activities of these compounds (Hui et al., 2000).
Catalytic Applications in Organic Synthesis
The use of this compound derivatives in catalytic processes, particularly in organic synthesis, has been explored. For instance, Atla et al. (2009) investigated the use of palladacycles derived from these compounds for Heck arylation, a critical reaction in organic chemistry (Atla, Kelkar, Puranik, Bensch, & Chaudhari, 2009).
Antiplatelet Agents
Research has also been conducted to assess the potential of this compound derivatives as antiplatelet agents. Ko et al. (2001) synthesized and evaluated derivatives for their antiplatelet activities, which is significant for developing novel treatments for thrombotic diseases (Ko et al., 2001).
Antimycobacterial Activity
The antimycobacterial activity of this compound derivatives has also been a subject of study. Upadhayaya et al. (2009) investigated the efficacy of these compounds against Mycobacterium tuberculosis, providing insights into their potential use in treating tuberculosis (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).
OLED Applications
Lastly, in the field of material science, this compound derivatives have been explored for their application in organic light-emitting diodes (OLEDs). Dahule et al. (2015) synthesized blue light-emitting organic phosphors from these compounds, demonstrating their potential in the development of OLED technology (Dahule, Thejokalyani, & Dhoble, 2015).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “4-Bromo-6-methoxy-2-phenylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements associated with this compound are H301 - H318 - H413, and the precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .
Propriétés
IUPAC Name |
4-bromo-6-methoxy-2-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYGESKRCNXFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671150 | |
| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876491-31-5 | |
| Record name | 4-Bromo-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


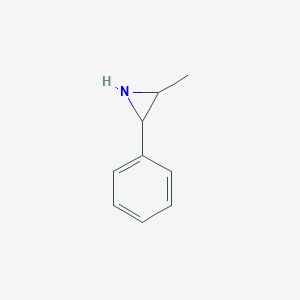
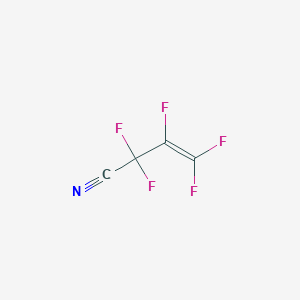
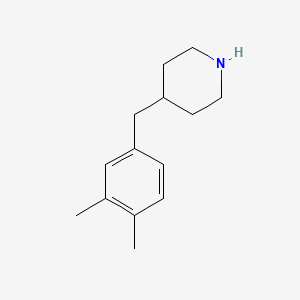

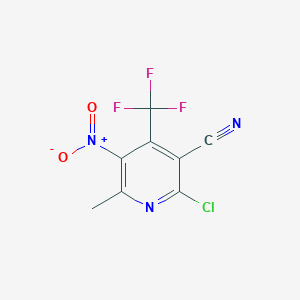
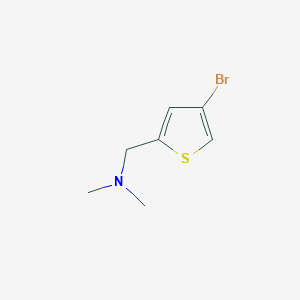


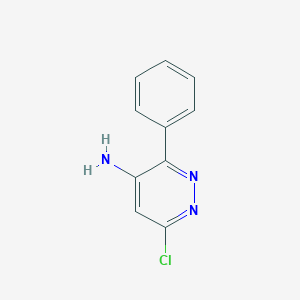
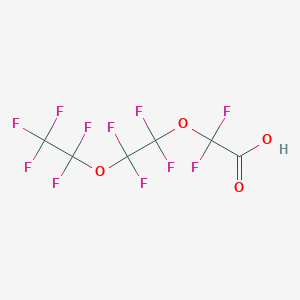
![Pyridine, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3031870.png)


